cis-tert-butyl 2-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate
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Overview
Description
cis-tert-butyl 2-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate: is a complex organic compound with a unique structure that includes a furo[2,3-c]pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-tert-butyl 2-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate typically involves multi-step organic reactionsSpecific reagents and catalysts, such as palladium or boron-based compounds, are often employed to facilitate these transformations .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be utilized to enhance efficiency and reproducibility. The choice of solvents, temperature control, and purification methods are critical factors in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
cis-tert-butyl 2-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent choice, and reaction time are optimized to achieve the best results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities .
Scientific Research Applications
cis-tert-butyl 2-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new organic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which cis-tert-butyl 2-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to desired outcomes such as inhibition or activation of enzymes, modulation of receptor activity, or alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furo[2,3-c]pyrrole derivatives and tert-butyl esters with aminomethyl groups. Examples include:
- cis-tert-butyl 2-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-4(3H)-carboxylate
- trans-tert-butyl 2-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate
Uniqueness
The uniqueness of cis-tert-butyl 2-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate lies in its specific stereochemistry and functional group arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and application in various scientific fields .
Properties
IUPAC Name |
tert-butyl (3aR,6aR)-2-(aminomethyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-6-8-4-9(5-13)16-10(8)7-14/h8-10H,4-7,13H2,1-3H3/t8-,9?,10+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZFHDQGLQGCGB-FIBVVXLUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(OC2C1)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CC(O[C@H]2C1)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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